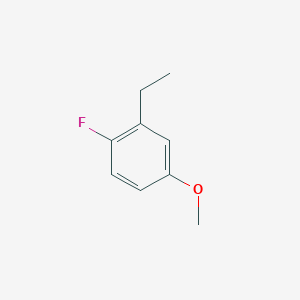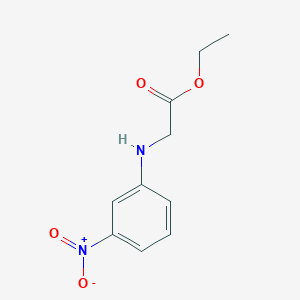
GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(m-nitrophenyl)-, ethyl ester is a chemical compound commonly used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. Glycine, N-(m-nitrophenyl)-, ethyl ester is used in various research applications due to its ability to mimic glycine and its effects on the body.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(m-nitrophenyl)-, ethyl ester is commonly used in scientific research as a glycine mimetic. It has been shown to have similar effects on the body as glycine, including its ability to activate NMDA receptors and inhibit glycine transporters. This makes it a valuable tool for studying the role of glycine in the body and its effects on various physiological processes.
Wirkmechanismus
Glycine, N-(m-nitrophenyl)-, ethyl ester works by mimicking the effects of glycine on the body. It activates NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory. It also inhibits glycine transporters, which regulate the levels of glycine in the body. By modulating these processes, glycine, N-(m-nitrophenyl)-, ethyl ester can have a variety of effects on the body.
Biochemical and Physiological Effects:
Glycine, N-(m-nitrophenyl)-, ethyl ester has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using glycine, N-(m-nitrophenyl)-, ethyl ester in lab experiments is its ability to mimic the effects of glycine on the body. This makes it a valuable tool for studying the role of glycine in various physiological processes. However, one limitation is that it may not fully replicate the effects of glycine on the body, as it is a derivative of glycine and may have slightly different properties.
Zukünftige Richtungen
There are many potential future directions for research involving glycine, N-(m-nitrophenyl)-, ethyl ester. One area of research could focus on its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as a neuroprotective agent, protecting neurons from damage caused by various factors. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
Eigenschaften
CAS-Nummer |
3589-58-0 |
|---|---|
Produktname |
GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER |
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
ethyl 2-(3-nitroanilino)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3 |
InChI-Schlüssel |
FOBXNGRQPJUTNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
3589-58-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


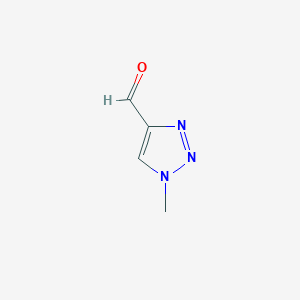
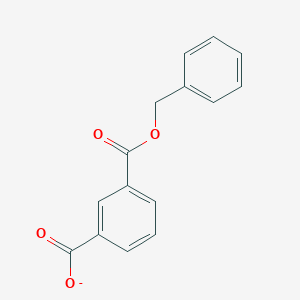
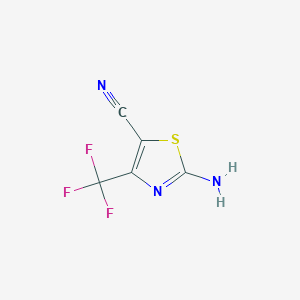
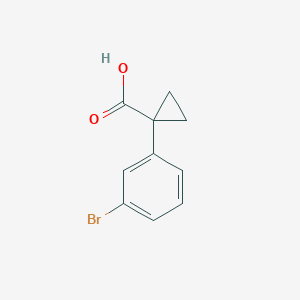
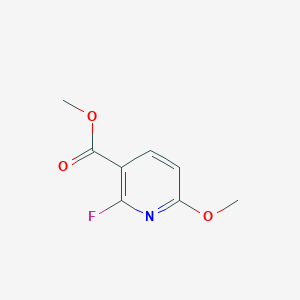
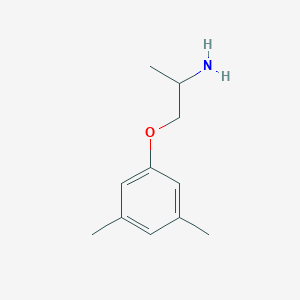

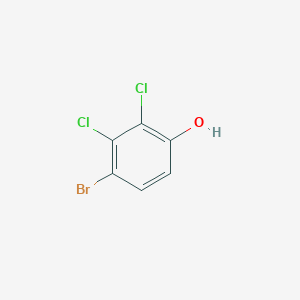
![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

